1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone
Overview
Description
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is an organic compound with the molecular formula C5H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Scientific Research Applications
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
Some oxadiazole derivatives have been found to inhibit c-myc-max dimerization, suggesting a potential interaction with c-myc . More detailed studies are needed to confirm and elucidate the interaction of this compound with its targets .
Biochemical Pathways
Oxadiazole derivatives have been implicated in various biological activities, but the specific pathways influenced by this compound remain to be determined .
Pharmacokinetics
The compound’s predicted boiling point is 342.2±52.0 °C, and its predicted density is 1.29±0.1 g/cm3 . These properties may influence its bioavailability, but further pharmacokinetic studies are needed to confirm this.
Result of Action
Some oxadiazole derivatives have been found to inhibit cell growth, suggesting potential cytotoxic effects . The specific effects of this compound require further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,2,5-oxadiazole with acetic anhydride can yield this compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Comparison with Similar Compounds
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanone: This compound has a similar structure but differs in the position of the methyl group and the oxadiazole ring.
1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanol: This is a reduced form of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, where the ethanone group is replaced by a hydroxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(4(2)8)7-9-6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZSBQXLBBKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377475 | |
Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165067-10-7 | |
Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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